molecular formula C21H19ClN4O2 B15214652 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine CAS No. 95263-97-1

5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine

Cat. No.: B15214652
CAS No.: 95263-97-1
M. Wt: 394.9 g/mol
InChI Key: NXNGNLLWKLGQGC-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine typically involves multi-step organic reactionsThe final step involves the diethylation of the amine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent-free reactions, and the use of green chemistry principles are often employed to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl moiety .

Scientific Research Applications

5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Comparison with Similar Compounds

Properties

CAS No.

95263-97-1

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-a]quinolin-4-amine

InChI

InChI=1S/C21H19ClN4O2/c1-3-24(4-2)20-19(15-7-5-6-8-17(15)22)16-13-14(26(27)28)9-10-18(16)25-12-11-23-21(20)25/h5-13H,3-4H2,1-2H3

InChI Key

NXNGNLLWKLGQGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N3C1=NC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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